molecular formula C7H5BrF2O2S B1520426 (4-Bromo-2-fluorophenyl)methanesulfonyl fluoride CAS No. 1240528-68-0

(4-Bromo-2-fluorophenyl)methanesulfonyl fluoride

Cat. No. B1520426
M. Wt: 271.08 g/mol
InChI Key: BOYHGJVWBKVNRT-UHFFFAOYSA-N
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Description

“(4-Bromo-2-fluorophenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 1240528-68-0 . It has a molecular weight of 271.08 g/mol . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “(4-Bromo-2-fluorophenyl)methanesulfonyl fluoride” is 1S/C7H5BrF2O2S/c8-6-2-1-5 (7 (9)3-6)4-13 (10,11)12/h1-3H,4H2 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “(4-Bromo-2-fluorophenyl)methanesulfonyl fluoride” are not available, sulfonyl fluoride motifs can be used as connectors for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .


Physical And Chemical Properties Analysis

“(4-Bromo-2-fluorophenyl)methanesulfonyl fluoride” is a powder that is stored at 4 degrees Celsius .

Scientific Research Applications

Alzheimer's Disease Treatment Research

Methanesulfonyl fluoride (MSF), a compound related to (4-Bromo-2-fluorophenyl)methanesulfonyl fluoride, has been investigated for its potential in treating senile dementia of the Alzheimer type (SDAT). Studies have shown that MSF, a long-acting CNS-selective acetylcholinesterase (AChE) inhibitor, can improve cognitive performance in patients with SDAT without significant toxic effects. This suggests that MSF and related compounds may offer a safe and effective palliative treatment for Alzheimer's disease, warranting further clinical trials in larger groups of patients (Moss et al., 1999).

Environmental and Human Health Monitoring

Compounds related to (4-Bromo-2-fluorophenyl)methanesulfonyl fluoride, such as perfluorooctanesulfonyl fluoride-based compounds (POSF), have been used in consumer products and degrade to persistent metabolites like perfluorooctanesulfonate (PFOS) which accumulates in human and wildlife tissues. Studies focusing on the concentrations of PFOS and related compounds in human blood samples from various countries have been conducted to understand the extent of human exposure and potential health implications. These studies provide valuable insights into the distribution and exposure patterns of such compounds, suggesting the need for identifying sources and pathways of human exposure to these chemicals (Kannan et al., 2004).

Occupational Health and Safety

Research has also been conducted on the health effects associated with exposure to fluorochemicals in occupational settings. Studies on employees in fluorochemical production facilities have evaluated the relationship between serum concentrations of fluorochemicals like perfluorooctanesulfonate and clinical chemistry tests, providing insights into the potential health implications of occupational exposure and establishing surveillance guidelines for workers (Olsen et al., 1999).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound can cause harm if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(4-bromo-2-fluorophenyl)methanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYHGJVWBKVNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-fluorophenyl)methanesulfonyl fluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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